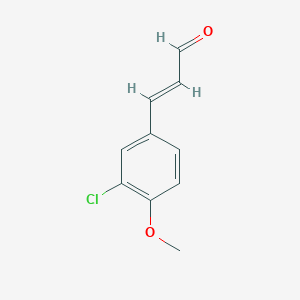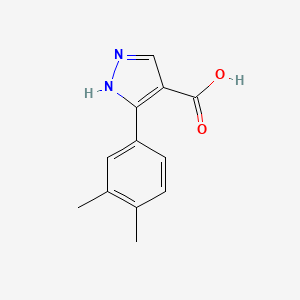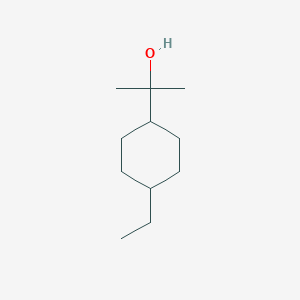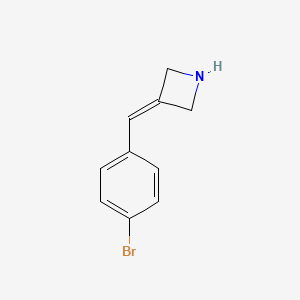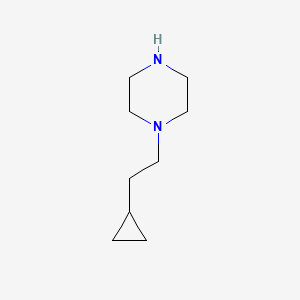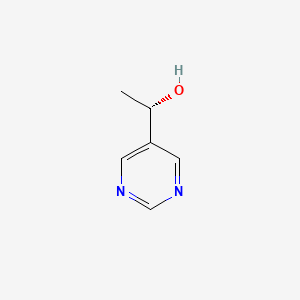
(1S)-1-(pyrimidin-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(pyrimidin-5-yl)ethan-1-ol is an organic compound that features a pyrimidine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(pyrimidin-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral alcohol precursor.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent product quality.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to maintain high purity levels.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of (1S)-1-(pyrimidin-5-yl)ethanone.
Reduction: Formation of (1S)-1-(pyrimidin-5-yl)ethane.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
(1S)-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(1R)-1-(pyrimidin-5-yl)ethan-1-ol: The enantiomer of (1S)-1-(pyrimidin-5-yl)ethan-1-ol, with different stereochemistry.
(1S)-1-(pyrimidin-4-yl)ethan-1-ol: A similar compound with a pyrimidine ring substituted at a different position.
(1S)-1-(pyridin-5-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1S)-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m0/s1 |
InChI Key |
LHBKMPNNYVQNRE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CN=C1)O |
Canonical SMILES |
CC(C1=CN=CN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


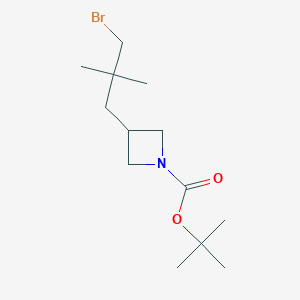


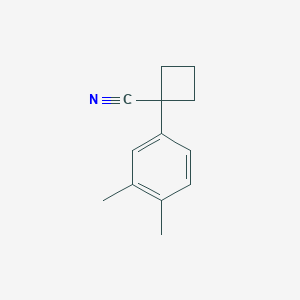
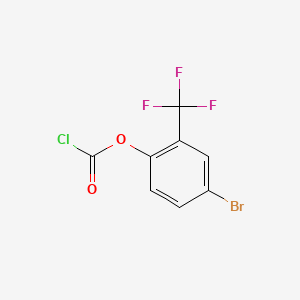

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
